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Compound of Interest

Compound Name:
Potassium perfluoro(2-

ethoxyethane)sulfonate

Cat. No.: B047388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used

for the analysis of Potassium perfluoro(2-ethoxyethane)sulfonate. This compound,

belonging to the class of per- and polyfluoroalkyl substances (PFAS), has applications in

various industrial and research settings. A thorough understanding of its spectroscopic

properties is crucial for its identification, characterization, and quality control. This document

outlines the expected spectroscopic data, detailed experimental protocols, and visual

representations of the analytical workflow and molecular structure.

Chemical Structure and Properties
Potassium perfluoro(2-ethoxyethane)sulfonate is the potassium salt of perfluoro(2-

ethoxyethane)sulfonic acid. Its chemical structure consists of a short perfluoroalkyl ether chain

attached to a sulfonate group, with a potassium counterion.

Chemical Name: Potassium perfluoro(2-ethoxyethane)sulfonate[1][2]

CAS Number: 117205-07-9[1][2]

Molecular Formula: C4F9KO4S[1][2]
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Molecular Weight: 354.19 g/mol [1][2]

The presence of highly electronegative fluorine atoms and the sulfonate group significantly

influences the compound's chemical and physical properties, as well as its spectroscopic

behavior.

Spectroscopic Data
While a complete set of experimentally derived spectroscopic data for Potassium perfluoro(2-
ethoxyethane)sulfonate is not readily available in the public domain, the following tables

summarize the expected quantitative data based on the analysis of its corresponding acid,

perfluoro(2-ethoxyethane)sulfonic acid, and general principles of spectroscopy for

perfluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds.

19F and 13C NMR are particularly informative.

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts

Nucleus
Position (see
Figure 1)

Predicted Chemical
Shift (δ, ppm)

Multiplicity

¹⁹F F-1 -80 to -85 Triplet

¹⁹F F-2 -85 to -90 Singlet (broad)

¹⁹F F-3 -120 to -125 Triplet

¹⁹F F-4 -125 to -130 Singlet (broad)

¹³C C-1 115 to 120 Triplet of Triplets

¹³C C-2 110 to 115 Singlet (broad)

¹³C C-3 105 to 110 Triplet of Triplets

¹³C C-4 100 to 105 Singlet (broad)
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Note: Predicted chemical shifts are relative to CFCl₃ for ¹⁹F and TMS for ¹³C. The actual values

may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The spectrum of Potassium perfluoro(2-ethoxyethane)sulfonate is expected to be

dominated by strong absorptions from the C-F and S-O bonds.

Table 2: Expected FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment Intensity

1200 - 1300 Asymmetric SO₃⁻ stretch Strong

1100 - 1200 Symmetric SO₃⁻ stretch Strong

1000 - 1150 C-F stretch Very Strong

950 - 1050 C-O-C stretch Medium

600 - 700 S-O bend Medium

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of

this ionic compound. The mass spectrum is expected to show the anionic component.

Table 3: Expected Mass Spectrometry Data (Negative Ion Mode)

m/z (calculated) Ion

314.9452 [CF₃CF₂OCF₂CF₂SO₃]⁻

Note: The m/z value corresponds to the perfluoro(2-ethoxyethane)sulfonate anion. Data is

based on the monoisotopic mass of the free acid anion [M-H]⁻.[3]

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹⁹F and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Potassium perfluoro(2-
ethoxyethane)sulfonate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice

of solvent may affect the chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is required.

¹⁹F NMR Acquisition:

Tune the probe to the ¹⁹F frequency.

Acquire a standard one-dimensional ¹⁹F spectrum.

Use a spectral width appropriate for fluorinated compounds (e.g., -250 to 50 ppm).

Employ a relaxation delay of 2-5 seconds.

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

¹³C NMR Acquisition:

Tune the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

Use a spectral width of approximately 200 ppm.

A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be

necessary due to the lower natural abundance of ¹³C and the potential for long relaxation

times of fluorinated carbons.
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Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure

good contact.

KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide

(KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Instrumentation: A standard FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually collected in the mid-IR range (4000 - 400 cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of the anionic component.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

suitable solvent mixture, typically methanol or acetonitrile with a small percentage of water.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g.,

Q-TOF, Orbitrap).

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Operate the mass spectrometer in negative ion mode.

Set the capillary voltage to an appropriate value (e.g., -3 to -4 kV).

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

The instrument should be calibrated using a standard of known mass.

Mandatory Visualizations
Chemical Structure and Spectroscopic Probes
The following diagram illustrates the chemical structure of Potassium perfluoro(2-
ethoxyethane)sulfonate and highlights the different fluorine and carbon environments relevant

to NMR spectroscopy.
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Caption: Chemical structure of Potassium perfluoro(2-ethoxyethane)sulfonate.

Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the comprehensive spectroscopic analysis of

Potassium perfluoro(2-ethoxyethane)sulfonate.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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